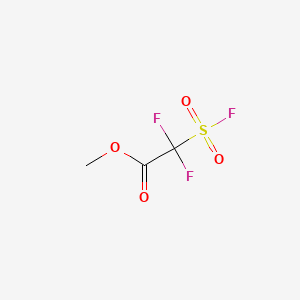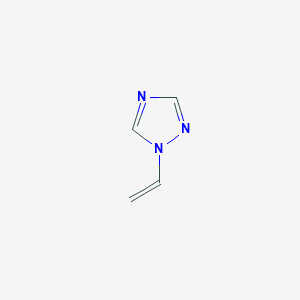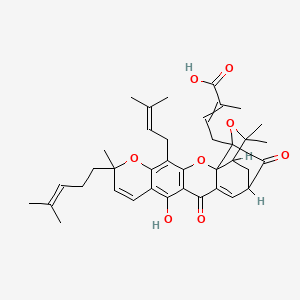
Gambogic Acid?
Vue d'ensemble
Description
Gambogic acid is a naturally occurring xanthonoid derived from the resin of the Garcinia hanburyi tree, native to Southeast Asia. This compound is known for its bright orange color and has been traditionally used as a dye and in traditional medicine for its purported anti-parasitic and hemostatic properties . In recent years, gambogic acid has garnered significant attention for its potential therapeutic applications, particularly in cancer treatment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Gambogic acid can be synthesized through various methods, including the isolation from the resin of Garcinia hanburyi. The process involves the extraction of organic components from the resin, followed by crystallization as its pyridinium salt, and subsequent acidification to isolate the free gambogic acid .
Industrial Production Methods: Industrial production of gambogic acid typically involves large-scale isolation from the natural resin. The process includes solvent-assisted active loading technology to prepare co-encapsulated liposomes for synergistic anticancer therapy . This method enhances the solubility and bioavailability of gambogic acid, making it more suitable for pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions: Gambogic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the epimerization at the C2 center, producing epi-gambogic acid .
Common Reagents and Conditions: Common reagents used in these reactions include pyridinium salts and organic solvents. The reaction conditions often involve crystallization and acidification processes to isolate the desired compound .
Major Products: The major products formed from these reactions include gambogic acid and its epimer, epi-gambogic acid. These products exhibit similar biological activities, particularly in cancer cell cytotoxicity .
Applications De Recherche Scientifique
Gambogic acid has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, gambogic acid is studied for its unique xanthonoid structure and its potential as a precursor for synthesizing other biologically active compounds .
Biology: In biological research, gambogic acid is investigated for its effects on cellular processes, including apoptosis and cell cycle regulation .
Medicine: In medicine, gambogic acid is primarily researched for its anticancer properties. It has been shown to inhibit tumor growth, induce apoptosis, and enhance the efficacy of other anticancer drugs .
Industry: In the industry, gambogic acid is used in the development of novel drug delivery systems, such as nanodrugs and liposomal formulations, to improve its therapeutic efficacy and reduce side effects .
Mécanisme D'action
Gambogic acid exerts its effects through multiple molecular targets and pathways. It induces apoptosis by binding to the transferrin receptor and inhibiting the activity of various enzymes involved in cell survival . Additionally, it inhibits gap junctional intercellular communication, which plays a role in its anticancer effects . Gambogic acid also targets the proteasome, nuclear factor-κB signaling pathway, and tumor vascular endothelial cells, contributing to its antitumor activity .
Comparaison Avec Des Composés Similaires
- Neogambogic acid
- Xanthone derivatives
- Epi-gambogic acid
These compounds share structural similarities with gambogic acid but may vary in their pharmacological profiles and therapeutic applications.
Propriétés
IUPAC Name |
4-[12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44O8/c1-20(2)10-9-15-36(8)16-14-24-29(39)28-30(40)26-18-23-19-27-35(6,7)46-37(33(23)41,17-13-22(5)34(42)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,39H,9,12,15,17,19H2,1-8H3,(H,42,43) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZHEQNLKAOMCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2752-65-0 | |
| Record name | Gambogic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


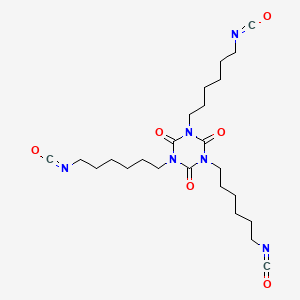
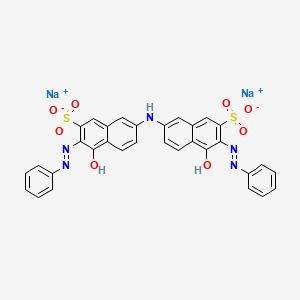
![Imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1205228.png)

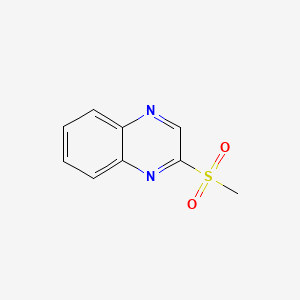
![(7R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1205232.png)
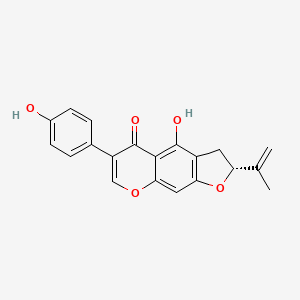
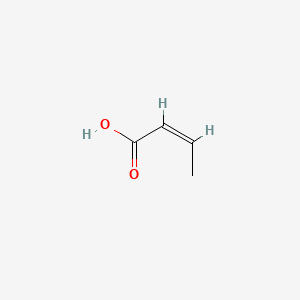
![2-(4-morpholinyl)-N-[1-(phenylmethyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-yl]acetamide](/img/structure/B1205237.png)
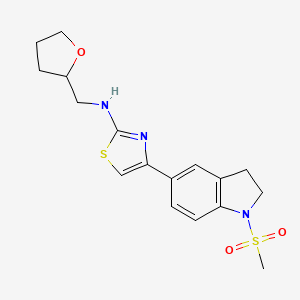
![3-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]butanamide](/img/structure/B1205243.png)

